molecular formula C20H19NO2 B14800466 N-(2,5-dimethylphenyl)-2-(naphthalen-1-yloxy)acetamide

N-(2,5-dimethylphenyl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B14800466
M. Wt: 305.4 g/mol
InChI Key: CWHYLEDLUWIMGQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide is an organic compound that belongs to the class of amides It features a naphthyloxy group attached to an acetamide moiety, with a dimethylphenyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide can be achieved through a multi-step process:

    Formation of 2-(1-naphthyloxy)acetic acid: This can be synthesized by reacting 1-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(1-naphthyloxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 2,5-dimethylaniline to form the desired amide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyloxy group, leading to the formation of quinones.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl or naphthyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide: Similar structure but with a different position of the naphthyloxy group.

    N-(2,5-dimethylphenyl)-2-(1-phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthyloxy group.

Uniqueness

N-(2,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C20H19NO2/c1-14-10-11-15(2)18(12-14)21-20(22)13-23-19-9-5-7-16-6-3-4-8-17(16)19/h3-12H,13H2,1-2H3,(H,21,22)

InChI Key

CWHYLEDLUWIMGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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